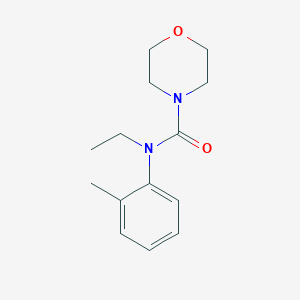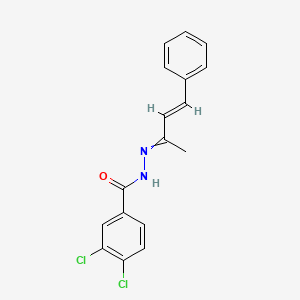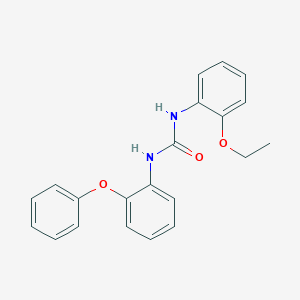![molecular formula C15H13Cl2NO B5866934 [bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)
[bis(4-chlorophenyl)methyl]methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(4-chlorophenyl)methyl]methylformamide, also known as BMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMF is a formamide derivative that has been shown to possess a range of interesting biological properties, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of [bis(4-chlorophenyl)methyl]methylformamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[bis(4-chlorophenyl)methyl]methylformamide has several advantages as a research tool. It is relatively easy to synthesize and yields high purity this compound. It has also been extensively studied for its potential biological activities, making it a promising candidate for use in various research fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on [bis(4-chlorophenyl)methyl]methylformamide. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of [bis(4-chlorophenyl)methyl]methylformamide involves the reaction of 4-chlorobenzyl chloride with methylamine in the presence of sodium hydroxide. The resulting intermediate is then reacted with formamide to yield this compound. The synthesis process is relatively simple and yields high purity this compound.
Aplicaciones Científicas De Investigación
[bis(4-chlorophenyl)methyl]methylformamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. These properties make it a promising candidate for use in various scientific research fields. This compound has been extensively studied for its potential use in cancer research, where it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-N-methylformamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-18(10-19)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBJXWPHGJNKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)



![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)
